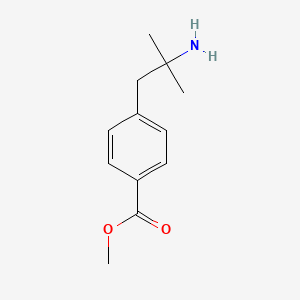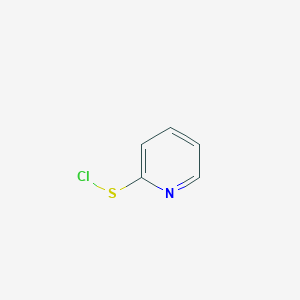
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate
Übersicht
Beschreibung
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate: is a compound that features a triazole ring and a toluenesulphonate group The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in chemical reactions The toluenesulphonate group, derived from toluenesulfonic acid, is often used as a leaving group in organic synthesis due to its ability to stabilize negative charge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Ethyl Group: The triazole ring is then functionalized with an ethyl group through nucleophilic substitution reactions.
Introduction of the Tosyl Group: Finally, the ethyl-triazole intermediate is reacted with toluenesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated systems for purification and isolation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions, expanding its utility in synthetic chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Cycloaddition: Copper(I) catalysts are often employed in click chemistry reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an ethyl-triazole-amine derivative .
Wissenschaftliche Forschungsanwendungen
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group stabilizes the transition state, facilitating the formation of new bonds. In biological systems, the triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A basic triazole ring without additional functional groups.
4-Toluenesulfonyl Chloride: A common reagent used to introduce the tosyl group.
Ethyl Triazole: A triazole ring functionalized with an ethyl group but lacking the tosyl group.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)ethyl 4-methyl-1-benzenesulfonate is unique due to the combination of the triazole ring and the tosyl group, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.
Eigenschaften
Molekularformel |
C11H13N3O3S |
|---|---|
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
2-(triazol-1-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H13N3O3S/c1-10-2-4-11(5-3-10)18(15,16)17-9-8-14-7-6-12-13-14/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
YBFIHQYSPUSJQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN2C=CN=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 1-[N-(benzofuran-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8638888.png)



![3-{4-[(2-Propylpentanoyl)amino]phenyl}prop-2-enoic acid](/img/structure/B8638916.png)
![3-Piperidin-4-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8638930.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B8638937.png)


